N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide
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Overview
Description
N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a complex organic compound that features a benzyl group, a bromothiophene moiety, and a cyanopropenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the bromination of thiophene to obtain 5-bromothiophene, followed by a series of reactions to introduce the benzyl and cyanopropenamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-{N’-[(E)-(5-bromothiophen-2-yl)methylidene]hydrazinecarbonyl}propanamide
- 2-(5-bromothiophen-2-yl)acetic Acid
- N-benzyl-3-[3-({4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}methyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Uniqueness
N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-14-7-6-13(20-14)8-12(9-17)15(19)18-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBVSGTYSXLOD-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(S2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(S2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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